2-Methyl-2-phenoxypropan-1-ol
Description
Contextual Significance within Organic Chemistry
The significance of 2-Methyl-2-phenoxypropan-1-ol in organic chemistry can be inferred from its constituent functional groups. The primary alcohol group is a versatile functional handle for a wide array of transformations, including oxidation to aldehydes and carboxylic acids, and esterification. The phenoxy group, an ether, is generally stable but can influence the molecule's electronic properties and reactivity. The tertiary carbon atom to which the phenoxy group and a methyl group are attached introduces steric hindrance, which can direct the regioselectivity of certain reactions.
Alkoxyalcohols, the broader class to which this compound belongs, are important intermediates in organic synthesis. The presence of both a hydroxyl group and an ether linkage allows for a range of synthetic manipulations.
Rationale for Academic Investigation of this compound
While dedicated research on this compound is not prominent, a clear rationale for its academic investigation can be established. The compound could serve as a valuable building block in the synthesis of more complex molecules. For instance, derivatives of phenoxypropanolamines are known for their biological activities, and the synthesis and study of analogs like this compound could lead to the discovery of new compounds with interesting pharmacological properties.
Furthermore, the study of its spectroscopic and physical properties would contribute to the broader understanding of structure-property relationships in multifunctional organic compounds. The unique steric and electronic environment around the propanol (B110389) backbone makes it an interesting candidate for studies in reaction kinetics and mechanisms.
Overview of Current Research Landscape on Related Alkoxyalcohols
The research landscape for related alkoxyalcohols is vibrant, particularly concerning the generation and reactivity of alkoxy radicals. nih.govdntb.gov.ua Alkoxy radicals are highly reactive intermediates that can be used in a variety of synthetic transformations. nih.gov Historically, their generation from unfunctionalized alcohols was challenging due to the high bond dissociation energy of the O-H bond. nih.gov
However, recent advancements in photoredox catalysis have provided milder and more efficient methods for generating alkoxy radicals from simple alcohols. nih.gov These methods have opened new avenues for chemical synthesis, including the functionalization of C-H bonds and the cleavage of C-C bonds. mdpi.com The ability to generate these reactive intermediates catalytically from abundant alcohol starting materials is a significant area of ongoing research. nih.govnih.gov This progress allows for the development of novel synthetic strategies and the late-stage modification of complex bioactive molecules. dntb.gov.ua
Detailed Research Findings
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Note: These values are computationally predicted and have not been experimentally verified.
Table 2: Structural Comparison of Related Propanol Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| This compound | Not available | C₁₀H₁₄O₂ | Primary alcohol, phenoxy group on a tertiary carbon |
| 2-Methyl-2-phenylpropan-1-ol | 2173-69-5 | C₁₀H₁₄O | Primary alcohol, phenyl group on a tertiary carbon. nih.gov |
| 2-Methyl-1-phenylpropan-1-ol (B1582631) | 14898-86-3 (for 1R enantiomer) | C₁₀H₁₄O | Secondary alcohol, phenyl group on the alcohol carbon. nih.gov |
| 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | C₁₀H₁₅NO | Primary alcohol, amino and methyl group on the adjacent carbon. |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDXWKRXGZNKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593015 | |
| Record name | 2-Methyl-2-phenoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55376-36-8 | |
| Record name | 2-Methyl-2-phenoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55376-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-phenoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 2 Phenoxypropan 1 Ol
Classical Organic Synthesis Approaches
Classical synthesis provides a robust and direct route to 2-Methyl-2-phenoxypropan-1-ol. The strategy hinges on first constructing the 2-methyl-2-phenoxypropanoate skeleton and then reducing the carbonyl group.
The formation of the phenoxy ether linkage is a critical first step, typically achieved through a variation of the Williamson ether synthesis. This involves the reaction of a phenol (B47542) with an alkyl halide. For the synthesis of the precursor to this compound, the most common approach is the O-alkylation of phenol with an α-halo ester, namely ethyl 2-bromo-2-methylpropionate.
This reaction is generally performed by first deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide ion, which then displaces the bromide from the ester. Common bases and solvents are employed to facilitate this SN2 reaction. A patent describing the synthesis of related propionic acid derivatives outlines similar procedures, where a phenol derivative is reacted with ethyl 2-bromo-2-methylpropionate in the presence of a base like potassium carbonate or potassium hydroxide. google.com
Table 1: Representative Conditions for Phenoxy Ether Formation
| Reactants | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Phenol derivative, Ethyl 2-bromo-2-methylpropionate | Potassium Carbonate (K₂CO₃) | 2-Butanone | Reflux | google.com |
| Phenol derivative, Ethyl 2-bromo-2-methylpropionate | Potassium Hydroxide (KOH) | Dioxane | Reflux | google.com |
The resulting product of this step is ethyl 2-methyl-2-phenoxypropanoate, a key intermediate that carries the complete carbon and ether framework of the target molecule.
With the ethyl 2-methyl-2-phenoxypropanoate intermediate in hand, the final step is the reduction of the ester functional group to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis.
The most common and effective method for this reduction is the use of a strong hydride-donating agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The ester is converted directly to this compound. Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, 2-methyl-2-phenoxypropanoic acid, which is then reduced. Borane (BH₃) is also an effective reagent for the reduction of carboxylic acids.
Table 2: Common Reagents for Ester/Carboxylic Acid Reduction
| Starting Material | Reducing Agent | Typical Solvent | Product |
|---|---|---|---|
| Ethyl 2-methyl-2-phenoxypropanoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | This compound |
| 2-Methyl-2-phenoxypropanoic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | This compound |
| 2-Methyl-2-phenoxypropanoic acid | Borane (BH₃·THF) | THF | This compound |
An analysis of the structure of this compound reveals that the molecule is achiral. The central carbon atom (C2) is bonded to four groups: a hydroxymethyl group (-CH₂OH), a phenoxy group (-OPh), and two identical methyl groups (-CH₃). The presence of two identical substituents on this carbon means it is not a stereocenter. Consequently, the compound does not exist as enantiomers or diastereomers, and strategies for stereoselective synthesis are not applicable.
In contrast, related compounds such as 2-methyl-1-phenylpropan-1-ol (B1582631) are chiral and their synthesis often requires stereoselective methods to produce a single enantiomer. These methods frequently involve the asymmetric reduction of a prochiral ketone, often facilitated by biocatalysts. tandfonline.com If one of the methyl groups on the C2 atom of this compound were replaced with a different alkyl group, the resulting molecule would be chiral, and such stereoselective strategies would become relevant.
Green Chemistry and Biocatalytic Transformations
Green chemistry approaches aim to reduce waste and utilize environmentally benign conditions. Biocatalysis, using either isolated enzymes or whole microbial cells, represents a powerful tool in this area, often providing high selectivity under mild aqueous conditions.
While no specific enzyme-mediated synthesis for this compound has been documented, a plausible biocatalytic route can be proposed based on known enzymatic reactions. A key class of enzymes for alcohol synthesis is the alcohol dehydrogenases (ADHs), which catalyze the reduction of aldehydes and ketones to their corresponding alcohols.
A hypothetical green synthesis route would involve the enzymatic reduction of 2-methyl-2-phenoxypropanal. This precursor could be subjected to an ADH in the presence of a cofactor, such as NADH or NADPH, to yield the target alcohol. Multi-enzymatic cascade reactions have been developed for the synthesis of similar chiral alcohols, demonstrating the feasibility of combining enzymes to produce complex molecules with high selectivity. nih.govresearchgate.net
Whole-cell biotransformations offer an advantageous alternative to using isolated enzymes, as the microbial cells contain the necessary enzymes and can internally regenerate cofactors, simplifying the process. This approach is a cornerstone of green chemistry, often allowing for reactions in water under mild temperature and pH conditions.
Significant success has been achieved in the whole-cell bioreduction of ketones to produce chiral alcohols. For example, the asymmetric bioreduction of 2-methyl-1-phenylpropan-1-one to (R)-2-methyl-1-phenylpropan-1-ol has been accomplished with high yield and excellent enantiomeric excess using the bacterium Lactobacillus paracasei. tandfonline.com This demonstrates the potential of microorganisms to handle sterically demanding substrates.
Table 3: Whole-Cell Bioreduction of an Analogous Ketone
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess | Reference |
|---|---|---|---|---|---|
| 2-Methyl-1-phenylpropan-1-one | Lactobacillus paracasei BD101 | (R)-2-Methyl-1-phenylpropan-1-ol | High | >99% | tandfonline.com |
Based on these findings, a similar whole-cell biotransformation could be developed for this compound. A plausible strategy would involve the reduction of a suitable precursor, such as 2-hydroxy-2-methyl-2-phenoxypropanal, using a microorganism known to possess robust dehydrogenase or reductase activity.
: A Review of Current Literature
This lack of specific synthetic data precludes a detailed discussion on the optimization of biocatalytic reactions, the development of novel synthetic routes, or the application of modern catalytic systems directly for this compound. The subsequent sections of this article, therefore, cannot be constructed as outlined in the initial request due to the foundational absence of primary synthetic procedures for this particular compound.
Further research and development would be required to establish a viable synthetic pathway for this compound before any meaningful analysis of its synthetic optimization or the exploration of advanced catalytic methods could be undertaken. At present, the scientific community has not published research detailing the successful synthesis of this specific chemical entity.
Advanced Spectroscopic and Chromatographic Analysis of 2 Methyl 2 Phenoxypropan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of nuclear spin behavior in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the hydrogen and carbon skeletons of 2-Methyl-2-phenoxypropan-1-ol.
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The two methyl groups (H-3) are chemically equivalent and are expected to produce a sharp singlet due to the absence of adjacent protons. The methylene (B1212753) protons (H-1) next to the primary alcohol are also expected to appear as a singlet. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration. The aromatic protons of the phenoxy group will split into three signals corresponding to the ortho (H-2'), meta (H-3'), and para (H-4') positions, with characteristic coupling patterns.
The ¹³C NMR spectrum , including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would reveal all ten carbon atoms. The spectrum is expected to show signals for the two equivalent methyl carbons, the methylene carbon, and the quaternary carbon of the propanol (B110389) backbone. Additionally, four signals are anticipated for the phenoxy group: one for the ipso-carbon attached to the ether oxygen, two for the ortho and meta carbons (which may or may not be equivalent depending on the rotational barrier), and one for the para-carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 (-CH₂) | ~3.6 | s | ~70 |
| 2 (-C(CH₃)₂) | - | - | ~78 |
| 3 (-CH₃) | ~1.3 | s | ~25 |
| 1' (ipso-C) | - | - | ~158 |
| 2' (ortho-CH) | ~6.9 | d | ~121 |
| 3' (meta-CH) | ~7.3 | t | ~129 |
| 4' (para-CH) | ~7.0 | t | ~123 |
Note: Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, br s = broad singlet.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be used to confirm the coupling network within the aromatic ring, showing correlations between the ortho, meta, and para protons. A cross-peak between the -OH proton and the -CH₂ protons might also be observed, confirming their proximity (2-3 bonds), although this is often dependent on the solvent and the rate of proton exchange. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon-proton pairs. columbia.edu This is crucial for assigning each proton signal to its corresponding carbon atom. Expected correlations would include the methylene protons (H-1) with the C-1 carbon, the aromatic protons (H-2', H-3', H-4') with their respective carbons (C-2', C-3', C-4'), and the methyl protons (H-3) with the methyl carbons (C-3). The quaternary carbon (C-2) and the ipso-carbon (C-1') would be absent from this spectrum as they bear no protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the methyl protons (H-3) to the quaternary carbon (C-2) and the methylene carbon (C-1).
Correlations from the methylene protons (H-1) to the quaternary carbon (C-2) and the ipso-aromatic carbon (C-1').
Correlations from the ortho-aromatic protons (H-2') to the ipso-carbon (C-1') and the meta-carbon (C-3').
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can provide valuable information about the molecule's conformation. For instance, a NOESY spectrum could show a correlation between the methyl protons (H-3) and the ortho-protons (H-2') of the phenoxy ring, indicating their spatial proximity.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. econference.io For this compound (C₁₀H₁₄O₂, Molecular Weight: 182.10 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 183.11. Adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 205.09 or the potassium adduct [M+K]⁺ at m/z 221.06, may also be observed depending on the purity of the sample and solvents used. The high-resolution mass of these ions can be used to confirm the elemental composition of the molecule.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In this technique, electron ionization (EI) is commonly used, which imparts high energy to the molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint.
The mass spectrum of this compound under EI conditions would likely not show a strong molecular ion peak (m/z 182) due to its instability. The fragmentation pattern would be dominated by ions resulting from the cleavage of key bonds. The primary fragmentation pathways are predicted to involve the cleavage of C-C and C-O bonds. A significant fragment would be expected at m/z 151, resulting from the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). Another key fragmentation would be the cleavage of the ether bond, potentially leading to a phenoxy radical and an ion at m/z 89, or a phenol (B47542) cation radical at m/z 94.
Table 2: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z | Predicted Ion Structure/Fragment Lost |
|---|---|
| 182 | [C₁₀H₁₄O₂]⁺ (Molecular Ion) |
| 151 | [M - CH₂OH]⁺ |
| 123 | [M - C₃H₇O]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.
The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol, with the broadening due to hydrogen bonding. C-H stretching vibrations from the aliphatic methyl and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be observed just above 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Two strong bands corresponding to C-O stretching are also expected: an asymmetric aryl-alkyl ether stretch around 1240 cm⁻¹ and a primary alcohol C-O stretch around 1040 cm⁻¹.
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode near 1000 cm⁻¹, would produce a strong signal.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (H-bonded) | 3600 - 3200 | IR (strong, broad) |
| Aromatic C-H stretch | 3100 - 3000 | IR, Raman (medium) |
| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman (strong) |
| Aromatic C=C stretch | 1600 - 1450 | IR, Raman (medium-strong) |
| Aryl-Alkyl C-O stretch | 1260 - 1220 | IR (strong) |
| Primary Alcohol C-O stretch | 1050 - 1030 | IR (strong) |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl, alkyl, ether, and aromatic moieties.
The most prominent feature in the spectrum is a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. docbrown.info Sharp bands corresponding to the C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. docbrown.info
The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. The C-O stretching vibrations from the alcohol and the ether linkage give rise to strong absorptions in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. docbrown.info
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Alkyl) | Stretching | 2975 - 2850 |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 |
| C-O (Aryl Ether) | Stretching | 1260 - 1200 |
| C-O (Alcohol) | Stretching | 1075 - 1000 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a valuable complement to FTIR analysis. It detects vibrations that result in a change in polarizability, providing a unique molecular fingerprint. For this compound, Raman spectroscopy is particularly effective for identifying the non-polar bonds and the aromatic system.
The symmetric stretching of the aromatic ring typically produces a strong and sharp signal in the Raman spectrum. Aromatic C-H stretching vibrations are also clearly visible. The carbon skeleton, including the C-C bonds of the propane (B168953) backbone and the gem-dimethyl group, will generate characteristic signals in the lower frequency region of the spectrum, which are often weak in FTIR. The combination of FTIR and Raman data allows for a more complete vibrational analysis and unambiguous structural confirmation. spectrabase.com
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretching | 3100 - 3050 |
| C-H (Alkyl) | Stretching | 2950 - 2850 |
| C=C (Aromatic) | Ring Breathing/Stretching | 1610 - 1580, ~1000 |
| C-C (Alkyl) | Skeletal Vibrations | 800 - 1200 |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are indispensable for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of moderately polar compounds like this compound. Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate resolution, sensitivity, and run time.
A typical method would utilize a C18 or C8 stationary phase, which provides good retention for the aromatic ring. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run under isocratic or gradient elution conditions. researchgate.netresearchgate.net Detection is effectively achieved using a UV detector, leveraging the strong chromophore of the phenoxy group, typically at a wavelength around 270-275 nm. nih.gov Method validation would be performed to demonstrate its accuracy, precision, linearity, and specificity according to established guidelines.
Table 3: Exemplary HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 275 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Purity Analysis
Gas chromatography is well-suited for assessing the purity of this compound and for quantifying any volatile impurities. Due to its thermal stability and volatility, the compound can be analyzed directly without derivatization.
A standard GC analysis would employ a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A temperature-programmed oven is used to ensure the efficient separation of the main component from potential impurities, such as residual starting materials or synthesis by-products. Flame Ionization Detection (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. For impurity identification, a Mass Spectrometer (MS) detector is invaluable, providing structural information based on fragmentation patterns. hmdb.canih.gov
Table 4: Typical GC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | FID or MS |
| Detector Temperature | 280 °C (FID) |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound contains a chiral center, it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in fields where stereochemistry influences activity.
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols. nih.gov For instance, an amylose-based column, like one with amylose tris(5-chloro-2-methylphenylcarbamate) as the selector, could be effective. nih.gov The mobile phase typically consists of a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol) to optimize the separation. The ratio of these solvents is critical for achieving baseline resolution of the enantiomeric peaks. nih.govscirp.org
Table 5: Potential Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Lux Amylose-2, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detector | UV at 275 nm |
| Column Temperature | 25 °C |
Mechanistic Investigations of Reactions Involving 2 Methyl 2 Phenoxypropan 1 Ol
Reaction Pathway Elucidation in Synthetic Transformations
Understanding the formation of 2-methyl-2-phenoxypropan-1-ol involves examining the mechanistic pathways of etherification. A plausible synthetic route is a variation of the Williamson ether synthesis, where a phenoxide nucleophile attacks an appropriate electrophilic substrate.
The synthesis of such ethers, like neopentyl 2,4,6-tri-t-butylphenyl ether, has been achieved through the reaction of a potassium phenoxide with a neopentyl substrate. Kinetic studies of these reactions suggest a bimolecular nucleophilic substitution (SN2) mechanism. oup.com However, the rate of SN2 reactions on neopentyl skeletons is known to be exceptionally slow due to significant steric hindrance from the quaternary α-carbon. acs.orgmasterorganicchemistry.com It has been observed that neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides under SN2 conditions. acs.org This profound steric inhibition is a critical factor governing the kinetics of any SN2-based synthesis of this compound.
To overcome this kinetic barrier, reaction conditions would likely require higher temperatures and the use of highly reactive leaving groups on the electrophile, such as triflates, which have been shown to be effective in nucleophilic substitutions on neopentyl skeletons. acs.org
Table 1: Factors Influencing Reaction Rates in Analogous Hindered Ether Synthesis
| Factor | Effect on Reaction Rate | Mechanistic Implication |
|---|---|---|
| Leaving Group Quality (e.g., I > Br > Cl > OTs) | Better leaving groups increase the rate. Triflate is particularly effective. acs.org | Facilitates C-LG bond breaking in the transition state. |
| Steric Hindrance (Neopentyl Structure) | Drastically decreases the rate of SN2 reactions. acs.orgmasterorganicchemistry.com | Hinders backside attack by the nucleophile. |
| Temperature | Higher temperatures are required to overcome the high activation energy. | Provides sufficient energy for the sterically hindered collision. |
| Solvent | Polar aprotic solvents (e.g., DMSO) favor SN2 reactions. | Solvates the cation without strongly solvating the nucleophile. |
In a hypothetical SN2 synthesis, the reaction proceeds through a single, high-energy transition state without forming a stable intermediate. This transition state would involve the simultaneous formation of the C-O bond from the attacking phenoxide and the breaking of the carbon-leaving group bond. Due to the steric bulk around the reaction center, this transition state is highly constrained and possesses a high activation energy.
If conditions were to favor an SN1 pathway, a primary carbocation would be formed as an intermediate upon departure of the leaving group. However, primary carbocations are notoriously unstable. quora.com For neopentyl systems, the formation of this primary carbocation is often followed by a rapid rearrangement via a methyl shift to form a more stable tertiary carbocation. youtube.com This rearranged carbocation would then be trapped by the nucleophile, leading to a different product isomer rather than the desired this compound. Therefore, synthetic strategies must be carefully designed to favor the SN2 pathway and avoid conditions conducive to carbocation formation and rearrangement. youtube.com
Chemical Reactivity Profiling of Alcohol and Ether Functional Groups
The reactivity of this compound is characterized by the interplay between its primary alcohol and its phenoxy ether functionalities, both of which are influenced by the adjacent quaternary carbon.
The primary alcohol group is susceptible to oxidation. The outcome of the oxidation depends on the choice of reagent and reaction conditions. chemguide.co.ukchemistrysteps.com
Partial Oxidation to Aldehyde: Using mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would convert the primary alcohol to the corresponding aldehyde, 2-methyl-2-phenoxypropanal. These reagents are selective for the conversion of primary alcohols to aldehydes, preventing over-oxidation. chemistrysteps.com
Full Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent) will oxidize the primary alcohol first to the aldehyde, which is then further oxidized in the aqueous medium to the carboxylic acid, 2-methyl-2-phenoxypropanoic acid. chemistrysteps.commasterorganicchemistry.com
The phenoxy group and the ether linkage are generally stable under these oxidative conditions. Reduction of the molecule would primarily target the aromatic ring under specific conditions (e.g., Birch reduction), while the alcohol and ether functional groups are typically resistant to reduction.
Table 2: Predicted Oxidation Products of this compound
| Oxidizing Agent | Reaction Conditions | Expected Major Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous, CH₂Cl₂ | 2-Methyl-2-phenoxypropanal (Aldehyde) |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C) | 2-Methyl-2-phenoxypropanal (Aldehyde) |
| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | 2-Methyl-2-phenoxypropanoic Acid (Carboxylic Acid) |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Aqueous acetone | 2-Methyl-2-phenoxypropanoic Acid (Carboxylic Acid) chemistrysteps.com |
Reactions at the propanol (B110389) moiety first require converting the hydroxyl group into a good leaving group, typically by protonation in a strong acid. chemistrysteps.com
Substitution (SN2): An SN2 reaction is severely disfavored for this molecule. The presence of the quaternary carbon adjacent to the primary alcohol's carbon atom creates extreme steric hindrance, effectively blocking the backside attack required for an SN2 mechanism. acs.orgmasterorganicchemistry.com This is a classic characteristic of neopentyl-type systems. masterorganicchemistry.com
Substitution (SN1): An SN1 mechanism would proceed through a highly unstable primary carbocation. This pathway is energetically unfavorable. If this carbocation were to form, it would likely undergo a 1,2-methyl shift to generate a more stable tertiary carbocation, leading to rearranged products. youtube.com
Elimination (E1 and E2): Dehydration to form an alkene is also mechanistically challenging. An E1 reaction would face the same barrier as the SN1 pathway: the formation of an unstable, rearrangement-prone primary carbocation. An E2 reaction requires a strong base to remove a β-hydrogen. For this compound, the β-hydrogens are on the two methyl groups. While E2 elimination is theoretically possible, it would compete with substitution and is often slow in sterically hindered systems.
Table 3: Mechanistic Summary for Reactions at the Propanol Moiety
| Mechanism | Key Requirement | Applicability to this compound |
|---|---|---|
| SN2 | Unhindered substrate, strong nucleophile. | Highly disfavored due to extreme steric hindrance. acs.orgmasterorganicchemistry.com |
| SN1 | Stable carbocation intermediate, weak nucleophile. | Highly disfavored; would form an unstable primary carbocation leading to rearrangement. youtube.com |
| E2 | Strong, bulky base; accessible β-hydrogen. | Possible but likely slow; requires harsh conditions. |
| E1 | Stable carbocation intermediate, weak base. | Disfavored for the same reasons as the SN1 mechanism. |
Ethers are generally known for their lack of reactivity, which is why they are often used as solvents. openstax.orglibretexts.org The C-O bond of an ether can be cleaved, but this typically requires harsh conditions using strong acids, most commonly HBr or HI. openstax.orgwikipedia.org
The mechanism for the acidic cleavage of the phenoxy ether in this compound would begin with the protonation of the ether oxygen. Following protonation, two cleavage pathways are possible:
Attack at the Neopentyl-type Carbon: A halide ion (Br⁻ or I⁻) would need to attack the quaternary carbon. This pathway is exceptionally difficult via an SN2 mechanism due to steric hindrance. An SN1 pathway is also unlikely as it would require the formation of a tertiary carbocation that is destabilized by the adjacent electron-withdrawing oxygen of the alcohol group.
Attack at the Phenyl Carbon: Nucleophilic attack on an sp²-hybridized carbon of the benzene (B151609) ring is mechanistically unfavorable. This means the reaction will not produce an aryl halide. libretexts.org
Therefore, the phenoxy ether linkage in this compound is expected to be highly robust and resistant to cleavage under all but the most forcing acidic conditions.
Derivatives and Analogs of 2 Methyl 2 Phenoxypropan 1 Ol
Synthesis and Characterization of Structural Derivatives
The synthesis of derivatives from 2-Methyl-2-phenoxypropan-1-ol is centered on the reactivity of its primary functional groups: the hydroxyl group, the phenyl ring, and the alkyl chain.
Modifications at the Hydroxyl Group (e.g., Esters, Ethers)
The primary hydroxyl group of this compound is a key site for derivatization, readily undergoing esterification and etherification reactions.
Esters: The formation of esters is commonly achieved through acid-catalyzed esterification with carboxylic acids. For instance, reacting 2-Methyl-2-phenoxypropionic acid, a closely related precursor, with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, yields the corresponding methyl ester. This Fischer-Speier esterification is an equilibrium-driven process, often requiring an excess of the alcohol to maximize product formation. Another method involves the reaction of the carboxylate salt of the corresponding acid with an alkyl halide, such as methyl iodide, in an SN2 reaction.
A general procedure for creating propionate (B1217596) esters involves dissolving the parent acid in a suitable solvent like dimethylformamide, adding a base such as potassium carbonate, and then introducing an alkyl bromide (e.g., ethyl 2-bromo-2-methyl-propionate) to form the desired ester. google.com
Ethers: Williamson ether synthesis is a classic and effective method for preparing ethers from this scaffold. The process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form a reactive alkoxide. This nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage. For the synthesis of unsymmetrical ethers, it is crucial to use a primary alkyl halide to ensure the reaction proceeds efficiently via the SN2 mechanism, minimizing competing elimination reactions.
The following table summarizes typical reaction conditions for the synthesis of ester and ether derivatives.
| Derivative Type | Reagents | Catalyst/Base | Solvent | Typical Conditions |
| Methyl Ester | 2-Methyl-2-phenoxypropionic acid, Methanol | Conc. H₂SO₄ | Excess Methanol | Reflux |
| Ethyl Ester | 2-Methyl-2-phenoxypropionic acid, Ethanol | Conc. H₂SO₄ | Excess Ethanol | Reflux |
| Propionate Ester | 4-hydroxyphenyl ketone, Ethyl 2-bromo-2-methyl-propionate | Potassium Carbonate | Dimethylformamide (DMF) | Room Temp to 80°C |
| Methyl Ether | This compound, Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Room Temperature |
| Ethyl Ether | This compound, Ethyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature |
Alterations of the Phenyl Ring (e.g., Substituted Phenoxy Moieties)
Introducing substituents onto the phenyl ring significantly alters the electronic and steric properties of the molecule. These derivatives are typically synthesized by starting with a substituted phenol (B47542). The reaction of a substituted phenol with propylene (B89431) oxide or a related epoxide in the presence of a catalyst can yield the corresponding substituted this compound analog. atamanchemicals.com
For example, the synthesis of 2-[4-(2-thenoyl)-phenoxy]-2-methyl-propionic acid is achieved by reacting 2-thienyl(4-hydroxy-phenyl)ketone with the appropriate reagents. google.com This highlights a common strategy where the desired substituted phenoxy moiety is already present in one of the starting materials.
The table below illustrates examples of precursors used to generate derivatives with altered phenyl rings.
| Phenyl Ring Substituent | Precursor Molecule |
| 4-(2-Thenoyl) | 2-Thienyl(4-hydroxy-phenyl)ketone |
| 4-(4-Chlorobutyryl) | 2-[4-(4-chloro-butyryl)phenyl]-2-methyl propionic acid |
| 4-(Cyclopropyl-carbonyl) | 2-[(4-cyclopropyl-carbonyl)-phenyl]-2-methylpropionic acid |
Variations in the Alkyl Chain Structure
Modifying the alkyl chain of this compound leads to a range of structural analogs. These variations can include changing the number and position of methyl groups or altering the length of the propanol (B110389) backbone. The synthesis of such analogs often requires a different starting material. For example, to synthesize an analog with a longer alkyl chain, one might start with a corresponding substituted butanol or pentanol (B124592) derivative.
The synthesis of 2-methyl-1-phenyl-1-propanol, an isomer of the parent compound's core, can be achieved via a Grignard reaction between a phenylmagnesium halide and isobutyraldehyde. google.com While not a phenoxy derivative, this demonstrates a synthetic route to altering the alkyl portion of the molecule. The reaction of substituted benzyl (B1604629) chlorides with isobutyronitrile (B166230) is another pathway to generate precursors with varied alkyl chain structures. google.com
Structure-Reactivity Relationships (SRR) of this compound Derivatives
The relationship between the structure of these derivatives and their chemical reactivity is a critical aspect of their chemistry, influencing both their synthesis and subsequent transformations.
Influence of Substituents on Synthetic Efficiency
The nature and position of substituents on the phenyl ring can have a pronounced effect on the efficiency of synthetic reactions.
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, halo) on the phenyl ring can increase the acidity of the phenolic proton, facilitating its reaction in ether synthesis. Conversely, electron-donating groups (e.g., alkyl, alkoxy) can decrease this acidity. In reactions involving the aromatic ring itself, such as electrophilic aromatic substitution, electron-donating groups are activating and tend to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups are deactivating and meta-directing.
Steric Effects: The steric hindrance caused by bulky substituents, particularly at the ortho positions of the phenyl ring, can significantly impede reaction rates. This is especially true for reactions that require the approach of a reagent to the phenoxy oxygen or the aromatic ring. For example, the efficiency of ether synthesis might be reduced if a bulky group near the hydroxyl function hinders the approach of the alkyl halide.
Studies on related phenoxypropanolamine derivatives have shown that the presence of different substituents can affect binding affinities and functional activities, which are intrinsically linked to the molecule's electronic and steric properties. nih.gov For example, halogenation at different positions on the phenyl ring of phenylethanolamines and phenoxypropanolamines results in varying potencies for blocking beta-receptors, indicating a strong structure-activity relationship. nih.gov
Correlation of Structural Changes with Mechanistic Pathways
Structural modifications can influence the preferred mechanistic pathway of a reaction.
SN1 vs. SN2 Reactions: In reactions involving the hydroxyl group, such as its conversion to a leaving group followed by substitution, the structure of the alkyl chain is paramount. The this compound scaffold has a primary alcohol, which strongly favors an SN2 mechanism for substitution reactions at the carbinol carbon. However, if the alkyl chain were modified to create a tertiary alcohol analog, substitution reactions at that center would proceed via an SN1 mechanism due to the formation of a stable tertiary carbocation.
Elimination vs. Substitution: In Williamson ether synthesis, the structure of the alkyl halide is critical. As previously mentioned, primary alkyl halides favor the SN2 substitution pathway. If a secondary or tertiary alkyl halide is used, the alkoxide of this compound is more likely to act as a base, leading to elimination (E2) as the major reaction pathway, producing an alkene instead of the desired ether.
Applications of 2 Methyl 2 Phenoxypropan 1 Ol in Chemical Systems
Role as an Intermediate in Fine Chemical Synthesis
Specific research detailing the role of 2-Methyl-2-phenoxypropan-1-ol as a chemical intermediate is not prominently available. While analogous phenylpropanol derivatives are widely cited as precursors and building blocks in organic chemistry, dedicated studies on this particular phenoxy-containing compound are lacking.
Precursor in Organic Transformations
There is no specific information available in the search results describing the use of this compound as a precursor in documented organic transformations.
Solvent Properties and Industrial Utility (Non-Therapeutic)
Information regarding the solvent properties and non-therapeutic industrial utility of this compound is not available in the provided search results. A related compound, 1-Phenoxy-2-propanol, is noted for its use as a high-boiling point solvent in paints, coatings, and inks; however, this information cannot be directly attributed to this compound.
Performance as a High-Boiling Solvent in Chemical Processes
There are no data or research findings that characterize the performance of this compound as a high-boiling solvent in chemical processes.
Dye Carrier and Solubilizer in Textile Applications
There is no information available to suggest that this compound is utilized as a dye carrier or solubilizer in the textile industry.
Computational Chemistry and Theoretical Studies of 2 Methyl 2 Phenoxypropan 1 Ol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity, stability, and intermolecular interactions. For 2-Methyl-2-phenoxypropan-1-ol, these methods can reveal the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) Studies of Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the electronic energy of the molecule can be calculated, and the geometry can be adjusted to find the lowest energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles.
For this compound, a DFT optimization would provide the exact spatial coordinates of each atom. The resulting data, presented in a format similar to the illustrative table below, would detail the key structural parameters of the molecule's ground state.
Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes to show the expected output of a DFT calculation.
| Parameter | Bond/Atoms Involved | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C(phenoxy)-O | 1.365 | |
| O-C(propanol) | 1.432 | |
| C-C(methyl) | 1.535 | |
| C-CH2OH | 1.540 | |
| C-OH | 1.428 | |
| O-H | 0.965 | |
| Bond Angles (°) | ||
| C(phenoxy)-O-C(propanol) | 118.5 | |
| O-C-C(methyl) | 109.8 | |
| O-C-CH2OH | 108.5 | |
| C-C-OH | 112.0 | |
| Dihedral Angles (°) | ||
| C-O-C-C | 178.5 | |
| O-C-C-O | -65.2 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would provide the energies of these orbitals, allowing for the determination of the energy gap and thus an estimation of its kinetic stability.
Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 6.60 |
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map is color-coded to indicate different regions of charge: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
For this compound, an ESP map would likely show a negative potential (red) around the oxygen atoms of the ether and hydroxyl groups due to the high electronegativity of oxygen and the presence of lone pairs. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring would show a complex distribution with negative potential above and below the plane of the ring due to the π-electron system.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these bonds and their relative energies.
Identification of Stable Conformers and Rotational Barriers
By systematically rotating the key dihedral angles—such as the C(phenoxy)-O-C-C and O-C-C-OH angles—and calculating the energy at each step, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers (rotational barriers) that must be overcome for interconversion between conformers.
A detailed conformational analysis of this compound would identify several low-energy conformers. The relative stability of these conformers would likely be influenced by steric hindrance between the bulky phenoxy and isopropyl groups and the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen.
Illustrative Relative Energies of Stable Conformers of this compound This table presents hypothetical data for illustrative purposes.
| Conformer | Dihedral Angle (O-C-C-O, °) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | -68 | 0.00 | 75.2 |
| 2 | 175 | 1.25 | 15.5 |
| 3 | 65 | 1.80 | 9.3 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves, vibrates, and changes conformation at a given temperature.
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule behaves in a more realistic environment. It would show the flexibility of the molecule, the frequency of transitions between different conformations, and how the molecule interacts with its surroundings through intermolecular forces like hydrogen bonding and van der Waals interactions. This provides a more complete picture of the molecule's behavior than static calculations alone.
Spectroscopic Property Prediction and Validation
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. It allows for the theoretical determination of spectra, which can then be compared with experimental results for validation and a deeper understanding of the molecule's behavior.
Theoretical Calculation of Vibrational Frequencies (IR/Raman)
The theoretical calculation of vibrational frequencies for a molecule like this compound would typically involve optimizing its geometry at a specific level of theory and then performing a frequency calculation. This process yields a set of vibrational modes and their corresponding frequencies, which correlate to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum.
A hypothetical data table for such calculated frequencies would include the mode number, the calculated frequency (often in wavenumbers, cm⁻¹), the IR intensity, the Raman activity, and a description of the vibrational mode (e.g., O-H stretch, C-H bend, phenyl ring deformation).
Hypothetical Data Table of Calculated Vibrational Frequencies:
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |
| 1 | 3650 | High | Low | O-H Stretch |
| 2 | 3060 | Medium | High | Aromatic C-H Stretch |
| 3 | 2980 | High | Medium | Aliphatic C-H Stretch |
| 4 | 1600 | High | High | Phenyl C=C Stretch |
| 5 | 1240 | High | Medium | C-O-C Asymmetric Stretch |
| 6 | 1050 | High | Low | C-O Stretch (Alcohol) |
Note: This table is purely illustrative and does not represent actual calculated data for this compound.
Computational NMR Chemical Shift Prediction
Similarly, the prediction of NMR chemical shifts involves calculations that determine the magnetic shielding of each nucleus in the molecule. These shielding values are then converted into chemical shifts (in ppm) relative to a standard reference compound. Such predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra.
For this compound, a computational study would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. These predictions can be influenced by the choice of computational method, basis set, and the inclusion of solvent effects.
Hypothetical Data Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
¹H NMR Predictions
| Atom | Predicted Chemical Shift (ppm) |
| OH | 2.5 |
| CH₂ (phenoxy) | 4.0 |
| CH₃ | 1.3 |
| Aromatic H (ortho) | 6.9 |
| Aromatic H (meta) | 7.3 |
| Aromatic H (para) | 7.0 |
¹³C NMR Predictions
| Atom | Predicted Chemical Shift (ppm) |
| C (quaternary, alcohol) | 75 |
| C (quaternary, phenoxy) | 158 |
| CH₂ (phenoxy) | 70 |
| CH₃ | 25 |
| Aromatic C (ipso) | 121 |
| Aromatic C (ortho) | 115 |
| Aromatic C (meta) | 130 |
| Aromatic C (para) | 122 |
Note: This table is purely illustrative and does not represent actual calculated data for this compound.
While specific computational studies on this compound are not currently available, the frameworks for performing such analyses are robust. Future research efforts could provide valuable theoretical data to complement experimental spectroscopic characterization of this compound.
Environmental Fate and Degradation Pathways of 2 Methyl 2 Phenoxypropan 1 Ol
Biodegradation Studies in Aquatic and Terrestrial Environments
There is a significant lack of published research on the biodegradation of 2-Methyl-2-phenoxypropan-1-ol in both aquatic and terrestrial ecosystems. While studies exist for structurally related compounds, such as certain phenoxy herbicides and other ether-containing organic pollutants, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental data.
Microbial Degradation Mechanisms
No studies were identified that specifically investigate the microbial consortia or isolated microorganisms capable of degrading this compound. The enzymatic pathways and metabolic processes involved in the breakdown of this compound by bacteria or fungi have not been elucidated. Research in this area would be crucial to determine its persistence in various environments.
Identification of Degradation Products
Consistent with the lack of biodegradation studies, there is no information available on the potential degradation products of this compound that may be formed through microbial action. Identifying these metabolites is essential for a comprehensive environmental risk assessment, as they could be more or less toxic and mobile than the parent compound.
Photolytic and Chemical Degradation in Environmental Matrices
Atmospheric Oxidation Pathways
No experimental or theoretical studies on the atmospheric oxidation of this compound were found. The potential for this compound to be released into the atmosphere and its subsequent reactions with atmospheric oxidants, such as hydroxyl radicals, remain uncharacterized. Such studies are necessary to estimate its atmospheric lifetime and potential for long-range transport.
Hydrolytic Stability in Aqueous Systems
The stability of the ether and alcohol functional groups in this compound towards hydrolysis under typical environmental pH conditions has not been reported. Understanding its hydrolytic stability is a fundamental aspect of predicting its persistence in water bodies.
Environmental Mobility and Distribution Modeling
There is a complete absence of data concerning the environmental mobility of this compound. Key physical-chemical properties that govern its movement and distribution in the environment, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been experimentally determined or modeled. Consequently, its potential for leaching into groundwater, volatilization from soil or water, or partitioning into sediments is unknown. Without this fundamental data, it is not possible to develop reliable environmental distribution models for this compound.
Adsorption and Leaching Behavior in Soil
The movement of this compound through the soil profile is largely dictated by its adsorption to soil colloids and its subsequent potential for leaching. Adsorption, the process by which a chemical binds to soil particles, is a key factor in determining its mobility and availability for transport.
General Principles of Adsorption for Phenoxy Compounds:
Compounds with a phenoxy moiety can interact with soil components through various mechanisms, including hydrophobic partitioning and hydrogen bonding. The extent of adsorption is influenced by the physicochemical properties of the compound itself, such as its water solubility and octanol-water partition coefficient (Kow), as well as the characteristics of the soil, including organic matter content, clay content, and pH.
For phenoxy herbicides, which share a similar structural backbone, adsorption tends to be higher in soils with greater organic carbon content. While no specific experimental data for the soil adsorption coefficient (Koc) of this compound are readily available, estimations can be made based on its structure and the behavior of analogous compounds. Phenoxy acids, for instance, are known to be relatively mobile in soils, particularly in those with low organic matter.
Leaching Potential:
Leaching is the process by which a substance is transported from the upper layers of the soil to lower layers, and potentially into groundwater, with percolating water. The potential for a chemical to leach is inversely related to its adsorption affinity for soil particles.
Given the expected moderate water solubility of this compound, it is anticipated to have a potential for leaching. In the absence of strong adsorptive forces, the compound can be mobilized by rainfall or irrigation events, leading to its downward movement in the soil column. The actual extent of leaching will be site-specific, depending on factors such as soil type, rainfall intensity, and agricultural practices.
To provide a comparative context, the table below presents typical soil adsorption and leaching characteristics for related phenoxy compounds.
| Compound | Soil Organic Carbon Adsorption Coefficient (Koc) (mL/g) | Leaching Potential |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | 20 - 150 | High |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) | 60 - 300 | Moderate to High |
| 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) | 100 - 400 | Moderate |
| Estimated for this compound | 50 - 500 | Moderate to High |
Note: The values for this compound are estimated based on the properties of structurally similar compounds and are for illustrative purposes. Actual values may vary.
Volatilization Characteristics and Atmospheric Transport
Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state, allowing it to enter the atmosphere. Once in the atmosphere, it can be transported over short or long distances, depending on its chemical stability and meteorological conditions.
Factors Influencing Volatilization:
The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. The vapor pressure indicates the propensity of a substance to evaporate, while the Henry's Law constant describes its partitioning between water and air.
Specific experimental data on the vapor pressure and Henry's Law constant for this compound are not available in the reviewed literature. However, based on its molecular structure, which includes a hydroxyl group capable of hydrogen bonding, its volatility is expected to be lower than that of non-polar compounds of similar molecular weight.
Atmospheric Fate and Transport:
Once in the atmosphere, the persistence and transport of this compound would be influenced by atmospheric reactions, primarily with hydroxyl radicals (OH). These reactions lead to the degradation of the compound. The atmospheric lifetime of phenoxy compounds can vary but is generally long enough to allow for some degree of atmospheric transport.
The table below provides estimated physicochemical properties relevant to the volatilization and atmospheric transport of this compound, based on data for analogous compounds.
| Property | Estimated Value | Implication for Environmental Fate |
| Vapor Pressure | Low to Moderate | Limited to moderate potential for volatilization from soil and water surfaces. |
| Henry's Law Constant | Low to Moderate | Suggests a preference for remaining in the water phase rather than partitioning to the atmosphere. |
| Atmospheric Half-life | Hours to Days | Subject to degradation by atmospheric oxidants, limiting long-range transport. |
Note: These values are estimations based on the properties of structurally similar compounds and are intended to provide a general understanding of the expected behavior.
Q & A
Q. What synthetic methodologies are effective for producing high-purity 2-Methyl-2-phenoxypropan-1-ol?
- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or Grignard reactions. A common route involves reacting 2-methyl-2-propen-1-ol derivatives with phenoxide ions under controlled conditions. For example, phenylmagnesium bromide (PhMgBr) can be used to introduce the phenoxy group, followed by hydrolysis to yield the alcohol . Industrial-scale synthesis emphasizes high-purity reagents and optimized reaction parameters (e.g., temperature, solvent polarity) to minimize by-products . Purification typically involves fractional distillation or column chromatography to achieve >95% purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the methyl and phenoxy substituents. Infrared (IR) spectroscopy identifies hydroxyl (O-H) and ether (C-O-C) functional groups. Mass spectrometry (MS) provides molecular weight confirmation (e.g., molecular ion peak at m/z 180) and fragmentation patterns . For stereochemical analysis, chiral chromatography or optical rotation measurements are recommended if enantiomers are present .
Advanced Research Questions
Q. How can conflicting kinetic data for the acid-catalyzed dehydration of this compound be resolved?
- Methodological Answer : Discrepancies in kinetic studies often arise from variations in acid concentration, temperature, or solvent effects. To resolve contradictions:
- Conduct controlled experiments using standardized conditions (e.g., 0.1–1.0 M H₂SO₄, 60–90°C).
- Monitor reaction progress via gas chromatography (GC) or in-situ NMR to track intermediate formation.
- Apply computational tools (e.g., Density Functional Theory) to model transition states and compare activation energies with experimental data .
- Validate results against published protocols for structurally similar alcohols (e.g., 2-Methyl-1-phenylbutan-2-ol) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys to propose viable reaction pathways . For mechanistic insights:
- Use molecular docking simulations to study interactions with biological targets (e.g., enzymes).
- Apply quantum mechanical calculations (DFT or Hartree-Fock) to analyze electron density around the hydroxyl and phenoxy groups, predicting sites for nucleophilic attack .
- Cross-validate computational results with experimental kinetic isotope effects (KIEs) or Hammett plots.
Q. How to optimize enantioselective synthesis of this compound for pharmacological studies?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or enzymes. Key steps include:
- Screening chiral ligands (e.g., BINOL derivatives) in asymmetric catalysis to enhance enantiomeric excess (ee) .
- Employing lipases or ketoreductases for kinetic resolution of racemic mixtures .
- Analytical validation via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .
- Purity thresholds (>99% ee) are critical for pharmacological assays to avoid confounding bioactivity data .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of this compound across studies?
- Methodological Answer : Contradictory bioactivity data may stem from impurities, assay variability, or differences in cell lines. Mitigation strategies:
- Re-synthesize the compound under standardized conditions and verify purity via HPLC-MS .
- Replicate assays using identical protocols (e.g., MIC values for antimicrobial tests) .
- Perform dose-response curves and statistical analysis (e.g., IC₅₀ comparisons) to identify outliers .
- Cross-reference with structurally analogous compounds (e.g., 1-(2-Fluorophenyl)propan-1-ol) to contextualize results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
